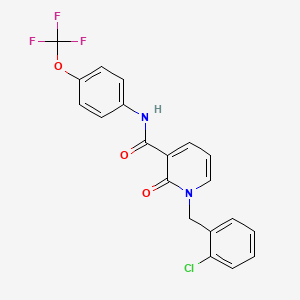

1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide

Beschreibung

1-(2-Chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique chemical structure. This compound features a pyridine ring substituted with a chlorobenzyl group and a trifluoromethoxyphenyl group, making it a valuable molecule in various scientific and industrial applications.

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N2O3/c21-17-6-2-1-4-13(17)12-26-11-3-5-16(19(26)28)18(27)25-14-7-9-15(10-8-14)29-20(22,23)24/h1-11H,12H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYCPXCQBLAFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the condensation of 2-chlorobenzyl chloride with a suitable precursor containing the trifluoromethoxyphenyl group. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled environments to maintain the desired reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research indicates that 1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide exhibits various biological activities:

- Calcium Channel Modulation : As a dihydropyridine, it interacts with L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release .

- Antimicrobial Activity : Preliminary studies suggest effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with promising Minimum Inhibitory Concentration (MIC) values .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

- Antiviral Effects : The compound has shown potential in inhibiting viral replication, particularly against certain strains of influenza virus .

Anticancer Properties

One of the most notable applications of this compound is its anticancer activity. Research has demonstrated that it can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cytotoxic Effects : In vitro studies have shown significant antiproliferative effects against cancer cell lines such as MCF-7 (breast), A549 (lung), and HepG2 (liver).

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that the compound may be more effective than traditional chemotherapeutic agents like doxorubicin in certain contexts .

Comparative Analysis with Related Compounds

To contextualize the unique properties of 1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide, a comparative analysis with similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific structural features, such as the presence of the trifluoromethoxy group and the chlorobenzyl group. Similar compounds include:

2-Chlorobenzyl chloride: A simpler molecule lacking the pyridine ring and the trifluoromethoxy group.

Trifluoromethoxyphenyl derivatives: Compounds with similar functional groups but different core structures.

Biologische Aktivität

1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H16ClF3N2O2

- Molecular Weight : 396.79 g/mol

- CAS Number : [Not provided in search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of calcium channels and kinase pathways. Dihydropyridines are known for their role as calcium channel blockers, which can influence vascular smooth muscle contraction and neuronal signaling.

Anticancer Activity

Research indicates that compounds similar to 1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance, analogues have demonstrated:

- Tumor Stasis : In a study involving a Met-dependent human gastric carcinoma xenograft model, certain dihydropyridine derivatives showed complete tumor stasis following oral administration .

- Selective Kinase Inhibition : Substituted dihydropyridines have been identified as potent inhibitors of Met kinase, enhancing their anticancer efficacy .

Cardiovascular Effects

Dihydropyridines are widely recognized for their cardiovascular benefits:

- Calcium Channel Blockade : This mechanism leads to vasodilation and reduced blood pressure. Compounds in this class typically exhibit IC50 values in the low nanomolar range for inhibiting Ca²⁺ induced contractions in vascular tissues .

- Anti-inflammatory Properties : Some studies suggest that these compounds may also possess anti-inflammatory effects through modulation of endothelial nitric oxide synthase activity .

Case Study 1: Met Kinase Inhibition

A specific analogue of dihydropyridine was tested in vitro and showed selective inhibition of Met kinase with an IC50 value indicating high potency. This compound was further evaluated in vivo and demonstrated significant tumor growth inhibition in xenograft models .

Case Study 2: Cardiovascular Safety Profile

In clinical trials involving related compounds, subjects exhibited favorable safety profiles with minimal adverse effects while showing significant reductions in LDL cholesterol levels. This highlights the potential for these compounds not only as antihypertensives but also as lipid-modulating agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C19H16ClF3N2O2 |

| Molecular Weight | 396.79 g/mol |

| Anticancer Activity | Complete tumor stasis in models |

| Cardiovascular Effects | Calcium channel blockade |

| Selective Kinase Inhibition | Potent against Met kinase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.